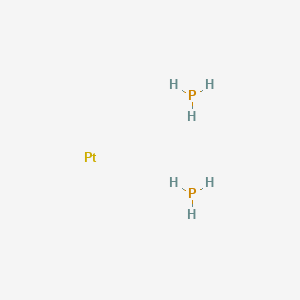
Phosphane--platinum (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphane–platinum (2/1) is a coordination compound consisting of two phosphane ligands bound to a platinum center. This compound is notable for its applications in various fields, including catalysis, materials science, and medicinal chemistry. The unique properties of phosphane ligands, such as their electronic and steric tunability, make them valuable in modulating the reactivity and stability of the platinum center.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphane–platinum (2/1) can be synthesized through several methods. One common approach involves the reaction of a platinum precursor, such as platinum(II) chloride, with phosphane ligands under controlled conditions. The reaction typically occurs in a solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate ligand exchange .
Industrial Production Methods
In an industrial setting, the production of phosphane–platinum (2/1) may involve large-scale reactions using similar principles. The process would be optimized for efficiency, yield, and purity, often employing automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphane–platinum (2/1) undergoes various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states, often using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can revert the platinum center to lower oxidation states, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, hydrazine.
Substitution: Halides (e.g., chloride, bromide), other phosphines (e.g., triphenylphosphine).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-valent platinum complexes, while substitution reactions can produce a variety of phosphane-platinum derivatives .
Scientific Research Applications
Phosphane–platinum (2/1) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphane–platinum (2/1) involves its interaction with molecular targets, such as DNA in biological systems. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This disruption of cellular processes ultimately triggers apoptosis in cancer cells . In catalytic applications, the phosphane ligands modulate the electronic properties of the platinum center, enhancing its reactivity and selectivity in various chemical reactions .
Comparison with Similar Compounds
Phosphane–platinum (2/1) can be compared with other similar compounds, such as:
Phosphane–palladium (2/1): Similar in structure but with palladium as the central metal.
Phosphane–rhodium (2/1): Another analogous compound with rhodium as the central metal.
List of Similar Compounds
- Phosphane–palladium (2/1)
- Phosphane–rhodium (2/1)
- Phosphane–iridium (2/1)
Phosphane–platinum (2/1) stands out due to its specific reactivity and applications, particularly in medicinal chemistry and catalysis, where its properties are finely tuned by the phosphane ligands .
Properties
CAS No. |
76830-85-8 |
|---|---|
Molecular Formula |
H6P2Pt |
Molecular Weight |
263.08 g/mol |
IUPAC Name |
phosphane;platinum |
InChI |
InChI=1S/2H3P.Pt/h2*1H3; |
InChI Key |
MOMBDEKAHNYXTA-UHFFFAOYSA-N |
Canonical SMILES |
P.P.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


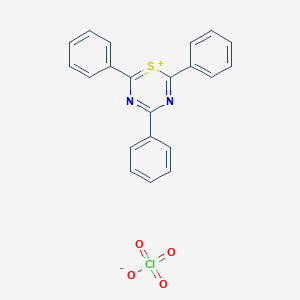
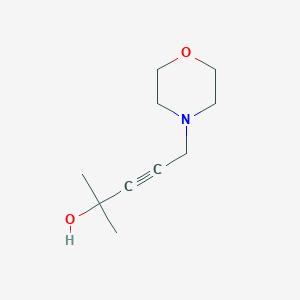

![4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol](/img/structure/B14447646.png)

![4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-](/img/structure/B14447657.png)
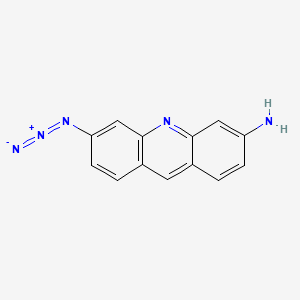
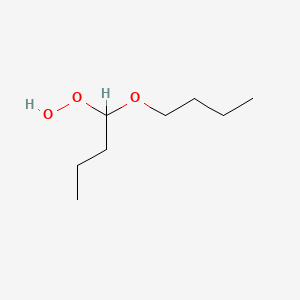


![Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester](/img/structure/B14447685.png)


![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/structure/B14447706.png)
